4-Cyclohexylaminomethyl-1H-quinolin-2-one is a chemical compound characterized by the molecular formula and a molecular weight of 256.34 g/mol. It features a quinoline core, which is modified by the introduction of a cyclohexylaminomethyl group. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and industry.
The compound is synthesized through several methods, primarily involving the reaction of quinoline derivatives with cyclohexylamine. Its synthesis routes and applications have been documented in various scientific resources, including chemical databases and research articles .
4-Cyclohexylaminomethyl-1H-quinolin-2-one falls under the category of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, making them significant in pharmaceutical research and development.
The synthesis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one typically involves two main steps:
Industrial production methods may optimize these synthetic routes for large-scale production, focusing on maximizing yield and purity. The reaction conditions, such as temperature and solvent choice, play critical roles in the efficiency of the synthesis.
Key structural data includes:
4-Cyclohexylaminomethyl-1H-quinolin-2-one is capable of undergoing various chemical reactions:
The specific products formed in these reactions depend on the reagents and conditions used, highlighting the compound's versatility in synthetic chemistry.
The mechanism of action for 4-Cyclohexylaminomethyl-1H-quinolin-2-one involves its interaction with biological targets such as enzymes or receptors. The compound may modulate these targets' activity by binding to their active or allosteric sites, influencing various biochemical pathways .
Key physical properties include:
Chemical properties encompass:
Relevant data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) supports these properties .
4-Cyclohexylaminomethyl-1H-quinolin-2-one has several scientific applications:
This compound's unique structure and properties make it valuable across multiple fields of research, highlighting its potential impact on future studies and applications.
The quinolin-2-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a bicyclic system comprising a benzene ring fused to a 2-pyridone ring. This core exhibits remarkable structural versatility, enabling diverse substitutions that modulate electronic properties, lipophilicity, and three-dimensional conformation. Its significance stems from an optimal balance of aromatic character and hydrogen-bonding capacity, facilitating interactions with diverse biological targets. Naturally occurring derivatives (e.g., quinolone alkaloids) historically demonstrated antimicrobial and antipyretic activities, inspiring systematic exploration of synthetic analogs for therapeutic development [5]. The scaffold’s planar geometry allows intercalation with biomacromolecules, while N-1, C-3, C-4, and C-6/7 positions serve as vectors for pharmacophore elaboration to enhance potency, selectivity, and drug-like properties [4] [9].
The historical trajectory of quinolin-2-one derivatives in drug discovery spans centuries, evolving from crude plant extracts to rationally designed molecular entities. Early milestones centered on natural products: Cinchona bark-derived quinine served as an antimalarial prototype in the 17th century, though its precise quinolin-4-ol structure differs from the 2-one scaffold [5]. The 20th century witnessed targeted synthesis, exemplified by the development of 8-methoxypsoralen (8-MOP), a furocoumarin used with ultraviolet A (UVA) irradiation (PUVA therapy) for psoriasis and vitiligo. While not strictly a quinolin-2-one, 8-MOP’s limitations (phototoxicity, mutagenicity) spurred interest in safer analogs, leading to furo[2,3-h]quinolin-2-one derivatives like 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ). Synthesized in the early 2000s, HOFQ exhibited superior DNA topoisomerase II inhibition and antiproliferative activity under UVA compared to 8-MOP, devoid of mutagenicity or significant skin phototoxicity [9]. Parallel efforts exploited the scaffold for anticancer agents, culminating in FDA-approved drugs like tazemetostat (2020). This inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers, originated from high-throughput screening of a 4,6-dimethylpyridone-containing hit. Subsequent structure-activity relationship studies emphasized the critical role of methyl group substitutions in optimizing target binding through conformational control and hydrophobic interactions [1]. Modern discovery leverages fragment-based screening and computational design, focusing on enhancing target affinity and pharmacokinetic profiles.
Table 1: Key Milestones in Quinolin-2-One Derivative Development
Time Period | Representative Agent/Class | Therapeutic Area | Discovery Approach | Significance |
---|---|---|---|---|
17th Century | Quinine (Cinchona alkaloid) | Antimalarial | Natural Product Isolation | First effective antimalarial; inspired synthetic quinoline chemistry |
Late 20th Cent. | 8-Methoxypsoralen (8-MOP) | Dermatology (PUVA) | Natural Product Derivatization | Established photochemotherapy; limited by toxicity |
Early 2000s | HOFQ/MOFQ (Furoquinolinones) | Oncology (Photochemo) | Rational Design/Synthesis | Improved topoisomerase II inhibition & UVA efficacy vs 8-MOP; reduced genotoxicity |
2020 | Tazemetostat (Pyridone deriv.) | Oncology (Lymphoma) | High-Throughput Screening & SAR | First FDA-approved EZH2 inhibitor; validated methylation effects in drug optimization |
Recent decades solidified the scaffold’s role in addressing multidrug resistance and undruggable targets. Quinoline sulfonamide derivatives, disclosed in patents (e.g., WO2019125185A1), exemplify efforts against resistant bacteria like Staphylococcus aureus and Escherichia coli, exploiting the scaffold’s ability to engage novel bacterial targets or disrupt efflux mechanisms [10]. Furthermore, derivatives serve as tools in neuroscience research, exemplified by subtype-selective α1B-adrenoceptor antagonists identified via fragment screening and structure-guided design, demonstrating utility in probing G-protein-coupled receptor (GPCR) pharmacology [7]. This evolution underscores a transition from serendipity to structure-based rational design, positioning the quinolin-2-one core as a persistent and adaptable platform in pharmacotherapy.
The incorporation of cyclohexylaminomethyl (-CH₂-NH-cyclohexyl) substituents into heterocyclic scaffolds like quinolin-2-one represents a strategic maneuver in medicinal chemistry to enhance pharmacological properties through steric, electronic, and lipophilic modulation. This bifunctional substituent combines a lipophilic cyclohexyl group with a basic aminomethyl linker, conferring distinct advantages:
Table 2: Pharmacological Contributions of Cyclohexylaminomethyl vs. Related Substituents
Substituent | Key Physicochemical Properties | Primary Pharmacological Contributions | Example Context (Scaffold) |
---|---|---|---|
Cyclohexylaminomethyl | High Log P (Lipophilicity), Basic pKa (~10-11), Steric Bulk, H-bond Donor | Enhanced hydrophobic binding, Conformational control, Targeted H-bonding, Improved membrane permeability | Quinolin-2-one (e.g., 4-Cyclohexylaminomethyl-1H-quinolin-2-one) |
Phenylaminomethyl | Moderate Log P, Basic pKa (~4.5-5 for aniline*), Planarity, H-bond Donor (weak) | π-π Stacking, Cation-π interactions, Limited hydrophobic depth, Potential for metabolic oxidation | Imidazoquinoline (PI3K inhibitors) |
tert-Butyl | High Log P, No H-bonding, Significant Steric Bulk | Strong hydrophobic enclosure, High metabolic stability (resistant to oxidation), Conformational restriction | Piperidine (κ-Opioid antagonists e.g., 20) |
Hydroxymethyl | Low Log P, H-bond Donor/Acceptor, Small Steric | Improved solubility, Polar interactions (H-bonding), Prodrug linkage potential | Furoquinolin-2-one (e.g., HOFQ) [9] |
Note: Aniline (phenylamine) is significantly less basic than aliphatic amines like cyclohexylamine due to resonance delocalization. |
In the context of quinolin-2-one derivatives, introducing the cyclohexylaminomethyl group at positions like C-4 or N-1 is hypothesized to significantly alter pharmacological profiles. Its amphiphilic character balances membrane permeability (via lipophilicity) and aqueous solubility (via protonation), supporting favorable absorption and distribution. This substituent is particularly valuable for targeting CNS receptors (e.g., adrenoceptors, opioid receptors) where lipophilicity is crucial for blood-brain barrier penetration, and intracellular enzymes requiring ligands to traverse membranes. Fragment-based approaches, as employed in identifying α1B-adrenoceptor antagonists, often reveal such substituents as critical fragments for binding, subsequently optimized into larger lead compounds [7]. The synergy between the rigid, hydrophobic cyclohexane and the polar, flexible aminomethyl linker creates a versatile pharmacophore element capable of addressing complex binding landscapes encountered in modern drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: